
5'-Methyl-3,4,5,6-tetrahydro-2,3'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine is a heterocyclic compound with the molecular formula C11H14N2 and a molecular weight of 174.24 g/mol . It is characterized by its unique structure, which includes a bipyridine core with a methyl group at the 5’ position and a tetrahydro configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3’-bipyridine with methylating agents under controlled conditions to introduce the methyl group at the 5’ position . The reaction conditions often include the use of solvents such as diethyl ether and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 5’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated bipyridine derivatives .
Applications De Recherche Scientifique
5’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 5’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological properties. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A related compound with similar coordination chemistry properties.
4,4’-Dimethyl-2,2’-bipyridine: Another derivative with methyl groups at different positions.
1,10-Phenanthroline: A structurally similar compound with distinct coordination behavior.
Uniqueness
5’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine is unique due to its specific substitution pattern and tetrahydro configuration, which confer distinct chemical reactivity and biological activity compared to other bipyridine derivatives .
Propriétés
Formule moléculaire |
C11H14N2 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
3-methyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |
InChI |
InChI=1S/C11H14N2/c1-9-6-10(8-12-7-9)11-4-2-3-5-13-11/h6-8H,2-5H2,1H3 |
Clé InChI |
FFUTTYCPDHUIRS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1)C2=NCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B11780901.png)
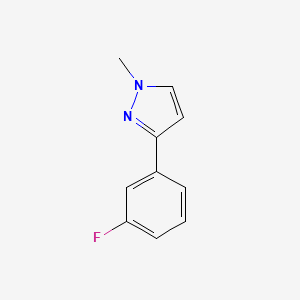
![4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylicacid](/img/structure/B11780916.png)
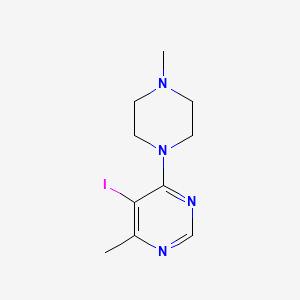


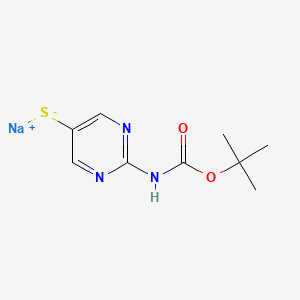
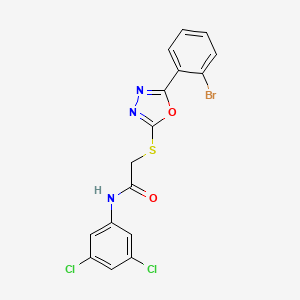
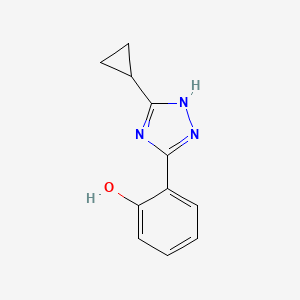
![6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11780962.png)
![2-Chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11780965.png)
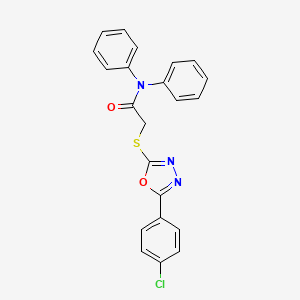
![(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid](/img/structure/B11780992.png)

